molecular formula C16H12N2O3 B3406674 2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid CAS No. 374092-92-9

2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid

Cat. No.: B3406674
CAS No.: 374092-92-9
M. Wt: 280.28 g/mol
InChI Key: CZRBBJXDTWDCHS-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the benzimidazole core with a benzoic acid moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid typically involves the cyclization of amido-nitriles or the condensation of o-phenylenediamine with carboxylic acids. One common method involves the reaction of 2-methylbenzimidazole with phthalic anhydride under acidic conditions to form the desired product . The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is unique due to its combination of the benzimidazole core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

2-(2-methylbenzimidazole-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRBBJXDTWDCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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